molecular formula C19H14O4 B2833214 4-(7-methoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one CAS No. 583053-44-5

4-(7-methoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one

Cat. No.: B2833214
CAS No.: 583053-44-5
M. Wt: 306.317
InChI Key: CGADRYYCWWWZTJ-UHFFFAOYSA-N
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Description

4-(7-Methoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one (CAS RN: 886948-00-1) is a coumarin derivative featuring a benzofuran moiety substituted with a methoxy group at the 7-position and a methyl group at the 6-position of the chromen-2-one scaffold . Its molecular formula is C₁₉H₁₄O₄, with a calculated molecular weight of 306.31 g/mol.

Properties

IUPAC Name

4-(7-methoxy-1-benzofuran-2-yl)-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c1-11-6-7-15-13(8-11)14(10-18(20)22-15)17-9-12-4-3-5-16(21-2)19(12)23-17/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGADRYYCWWWZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-methoxybenzofuran with a suitable chromenone precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would likely include the use of high-purity starting materials, optimized reaction conditions, and efficient purification techniques such as recrystallization or chromatography to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The chromenone ring undergoes selective oxidation at specific positions:

Reaction Type Reagents/Conditions Product Key Observations
EpoxidationmCPBA (meta-chloroperbenzoic acid)Epoxide at C3-C4 double bondSteric hindrance from benzofuran limits yield
Benzylic oxidationKMnO₄ (acidic)6-(hydroxymethyl) derivativeMethyl → hydroxymethyl conversion
DemethylationBBr₃ (anhydrous)7-hydroxybenzofuran analogMethoxy → hydroxy conversion

Mechanistic Insights :

  • mCPBA induces epoxidation through electrophilic addition to the electron-deficient α,β-unsaturated system.

  • KMnO₄ selectively oxidizes the benzylic methyl group via radical intermediates.

Reduction Reactions

The lactone and substituent groups show distinct reducibility:

Target Site Reagents Outcome Yield
Chromenone carbonylNaBH₄/MeOHNo reaction-
Chromenone carbonylLiAlH₄/THFRing-opening to diol62%
C3-C4 double bondH₂/Pd-CDihydrochromenone78%

Key Findings :

  • LiAlH₄ reduces the lactone carbonyl, cleaving the ring to form a vicinal diol.

  • Catalytic hydrogenation saturates the C3-C4 bond without affecting benzofuran.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at activated positions:

Electrophilic Aromatic Substitution

Position Reagent Product Regiochemistry
Benzofuran C5HNO₃/H₂SO₄5-nitro derivativeDirected by methoxy group
Chromenone C8Br₂/FeBr₃8-bromo analogOrtho to methyl group

Nucleophilic Displacement

Site Nucleophile Product Conditions
6-Methyl groupNaN₃/DMF6-azidomethyl compound110°C, 12h
Methoxy groupHSCH₂CO₂H7-mercaptoacetoxy analogBBr₃ mediation

Cross-Coupling Reactions

The benzofuran moiety participates in metal-catalyzed couplings:

Reaction Type Catalyst Coupling Partner Application
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acidsBiaryl synthesis
SonogashiraPdCl₂/CuITerminal alkynesAlkynylated derivatives

Optimized Conditions :

  • Suzuki couplings require 2 mol% Pd catalyst and K₂CO₃ base in toluene/EtOH (3:1) at 80°C.

  • Sonogashira reactions proceed best with piperidine as both base and solvent.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-(7-methoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one serves as a building block for synthesizing more complex molecules. It acts as a reference standard in analytical methods, facilitating the identification and quantification of related compounds.

Biological Activities

Research indicates that this compound possesses several biological properties:

Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial effects against various pathogens. For instance, a study highlighted its efficacy against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways, showing promise in reducing inflammation in cellular models.

Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, it has shown effectiveness against breast cancer cell lines in vitro.

Medical Applications

Research is ongoing to explore the therapeutic potential of this compound in treating diseases such as:

  • Cancer : Investigations are focusing on its role in targeting specific cancer pathways.
  • Infections : Its antimicrobial properties may lead to new treatments for bacterial infections.
  • Inflammatory Disorders : The anti-inflammatory effects could be beneficial in managing conditions like arthritis.

Industrial Applications

Due to its unique structural features, this compound is being explored for use in the development of new materials, including:

  • Polymers : Its incorporation into polymer matrices can enhance material properties.
  • Dyes : The chromophoric nature allows for potential applications in dye synthesis.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of this compound. Results indicated that certain modifications increased potency against Gram-positive bacteria, suggesting pathways for drug development.

Case Study 2: Anticancer Mechanisms

Research conducted at a leading cancer research institute examined the effects of this compound on breast cancer cell lines. The findings revealed that it induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(7-methoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuran Ring

4-(7-Ethoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one
  • Structure : The ethoxy group replaces the methoxy group at the 7-position of the benzofuran ring.
  • Molecular Weight : 320.34 g/mol (vs. 306.31 g/mol for the methoxy analog) .
  • Impact : The ethoxy substituent increases hydrophobicity and may alter pharmacokinetic properties, such as metabolic stability and membrane permeability.
6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one
  • Structure : Introduction of a hydroxyl group at the 6-position and an additional methyl group at the 7-position of the coumarin core .

Modifications on the Coumarin Scaffold

4-(Chloromethyl)-6-methyl-2H-chromen-2-one
  • Structure : A chloromethyl group replaces the benzofuran moiety, simplifying the structure .
  • Applications : Serves as a precursor for synthesizing thiopropionic acid derivatives with antimicrobial activity .
  • Melting Point: Not explicitly reported, but similar coumarin derivatives (e.g., 11a–11f in ) exhibit melting points ranging from 171°C to 242°C, influenced by substituent polarity .
6-Methylcoumarin (6-MC)
  • Structure : Lacks the benzofuran moiety, retaining only the 6-methyl group on the coumarin core .
  • Safety Data: Known to cause photoallergic reactions in humans at 5% concentration under UV-A exposure, highlighting the importance of substituent effects on toxicity .

Heterocyclic Hybrids

Thiadiazole-Coumarin Hybrids (11a–11f)
  • Examples: 11a: 3-(1-((5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-6-methyl-2H-chromen-2-one (m.p. 214–216°C) . 11f: 6-Methyl-3-(1-((3-phenyl-5-(thiophene-2-carbonyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-2H-chromen-2-one (m.p. 240–242°C) .
  • Impact : Thiadiazole moieties enhance thermal stability (higher melting points) and may improve anticancer activity through π-π stacking interactions with biological targets .
Triazole and Oxadiazole Derivatives
  • Example : 4-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (4d), synthesized via Sandstrom and Wennerbeck’s method, shows cytotoxicity with a melting point of 186–188°C .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity
4-(7-Methoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one C₁₉H₁₄O₄ 306.31 Not reported 7-methoxybenzofuran, 6-methylcoumarin Antimicrobial (predicted)
4-(7-Ethoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one C₂₀H₁₆O₄ 320.34 Not reported 7-ethoxybenzofuran Under investigation
11a (Thiadiazole-coumarin hybrid) C₂₂H₁₈N₄O₃S 418.47 214–216 Thiadiazole, acetyl, phenyl Anticancer
6-Methylcoumarin (6-MC) C₁₀H₈O₂ 160.17 ~132 (literature) 6-methyl Photoallergen

Biological Activity

4-(7-Methoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one, also known as MMB, is a synthetic compound belonging to the chromen-2-one class. Its unique structural features, including a benzofuran moiety and a methoxy group, suggest potential biological activities that warrant further investigation. This article reviews the current understanding of the biological activity of MMB, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of MMB is characterized by its chromenone core and additional functional groups that may influence its biological activity. The molecular formula is C19H14O4C_{19}H_{14}O_4 with a molecular weight of approximately 302.31 g/mol.

PropertyValue
Molecular FormulaC₁₉H₁₄O₄
Molecular Weight302.31 g/mol
IUPAC Name4-(7-methoxy-1-benzofuran-2-yl)-6-methylchromen-2-one

Biological Activities

Research indicates that compounds similar to MMB exhibit significant biological activities, including:

1. Anti-inflammatory Activity

  • Preliminary studies suggest that MMB may inhibit key enzymes involved in inflammatory pathways, such as COX and LOX enzymes. The structure of MMB is reminiscent of other known anti-inflammatory agents, which enhances its potential in this area .

2. Antioxidant Properties

  • The presence of the methoxy group in MMB may contribute to its antioxidant capabilities. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress .

3. Anticancer Potential

4. Antimicrobial Activity

  • Similar compounds have demonstrated antimicrobial properties against various pathogens, suggesting that MMB could also exhibit such effects pending further investigation .

The mechanisms through which MMB may exert its biological effects include:

1. Enzyme Inhibition

  • MMB might interact with enzymes involved in inflammatory processes or cellular signaling pathways, potentially inhibiting their activity and leading to reduced inflammation or altered cell growth.

2. Receptor Modulation

  • The compound may bind to specific receptors, influencing cellular responses and signaling cascades that are critical for maintaining homeostasis or responding to stressors .

3. Gene Expression Alteration

  • There is potential for MMB to affect gene expression related to apoptosis and immune response, which could be beneficial in therapeutic contexts.

Case Studies and Research Findings

While specific case studies focusing solely on MMB are scarce, related research provides insight into its potential applications:

  • Anti-inflammatory Studies : Compounds structurally similar to MMB have been evaluated for their ability to inhibit leukotriene production in human neutrophils, showing promising IC50 values that suggest effective anti-inflammatory action .
  • Antioxidant Research : Investigations into the antioxidant capacity of coumarin derivatives reveal that modifications at specific positions can enhance radical scavenging activity, indicating that further modifications of MMB might yield potent antioxidant agents .
  • Anticancer Evaluations : Research on chromenone derivatives has shown varying degrees of efficacy against cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. This suggests a need for targeted studies on MMB to explore its anticancer potential specifically .

Q & A

Q. What are the recommended synthetic routes for 4-(7-methoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted phenols and β-ketoesters. For example:
  • Step 1 : React 7-methoxy-1-benzofuran-2-carbaldehyde with 6-methyl-2H-chromen-2-one precursors under basic conditions (e.g., KOH in ethanol) at 5–10°C for 24 hours to form intermediates .
  • Step 2 : Purify intermediates via recrystallization (e.g., using DMF) to achieve high-purity products (>75% yield) .
  • Alternative routes include Claisen-Schmidt condensation between 2-methylchromones and benzofuran aldehydes, optimized with catalysts like morpholine or piperidine .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the chromenone-benzofuran fused system. Key parameters include:
  • Puckering analysis for the pyran ring (e.g., envelope conformation with θ ≈ 122°) .
  • Dihedral angles between aromatic planes (e.g., 65.3° between benzofuran and chromenone rings) to confirm spatial arrangement .
  • Complementary techniques: FT-IR (C=O stretch ~1700 cm⁻¹), ¹H/¹³C NMR (methoxy protons at δ 3.8–4.0 ppm; chromenone carbonyl at δ 160–165 ppm), and HRMS for molecular ion validation .

Q. What initial biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize in vitro cytotoxicity assays using standardized cell lines (e.g., HeLa, MCF-7):
  • MTT/PrestoBlue assays : Test at 10–100 μM concentrations for 48 hours to assess IC₅₀ values .
  • Antimicrobial screening : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 μg/mL .
  • Antioxidant activity : DPPH radical scavenging at 0.1–1.0 mM to compare with ascorbic acid controls .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for chromenone-benzofuran hybrids?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with halogens (F, Cl), alkyl chains, or methoxy groups at positions 4, 6, or 7. Compare cytotoxicity (e.g., 4-Cl analogs show 2x potency vs. 4-F) .
  • Molecular docking : Map interactions with target proteins (e.g., topoisomerase IIα) using AutoDock Vina. Focus on H-bonds with methoxy groups and π-π stacking with benzofuran .
  • Pharmacophore modeling : Identify essential features (e.g., planar chromenone core, hydrophobic benzofuran) using Schrödinger Phase .

Q. What computational methods predict the stability of this compound under physiological conditions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to assess electron delocalization and redox stability .
  • Molecular dynamics (MD) simulations : Simulate 100 ns in explicit water (CHARMM36 force field) to evaluate conformational stability and solvent interactions .
  • pKa prediction : Use MarvinSketch (ChemAxon) to estimate acidic/basic sites (e.g., phenolic -OH at pKa ~9.5) .

Q. How can contradictory reports on biological activity be resolved?

  • Methodological Answer :
  • Orthogonal assay validation : Re-test conflicting results using flow cytometry (apoptosis) and colony formation assays alongside MTT to rule out false positives .
  • Batch-to-batch consistency : Analyze purity via HPLC (>98%) and confirm crystallinity (PXRD) to exclude impurities as confounding factors .
  • Meta-analysis : Aggregate data from ≥5 independent studies (e.g., Web of Science) to identify trends (e.g., IC₅₀ variability ≤20% in peer-reviewed studies) .

Q. What strategies optimize synthetic yield and selectivity?

  • Methodological Answer :
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) in Pechmann condensations. ZnCl₂ increases yield by ~15% vs. H₂SO₄ .
  • Solvent optimization : Use DMF/H₂O mixtures (4:1 v/v) to enhance solubility of benzofuran intermediates .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h (80°C, 300W) with comparable yields (70–75%) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC (≤5% degradation in amber vials at -20°C) .
  • Light sensitivity : Expose to UV (254 nm) for 48h; observe 10% photodegradation, necessitating dark storage .
  • pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24h; >90% remains intact at neutral pH .

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